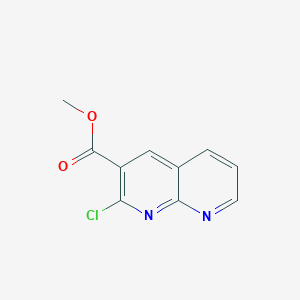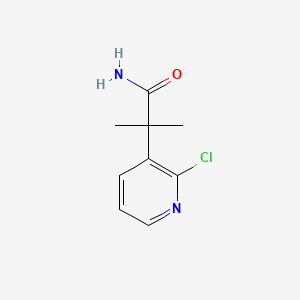
N'-Methanesulfonylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Methylsulfonyl)acetohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties . The presence of the sulfonyl group in its structure contributes to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Methylsulfonyl)acetohydrazide typically involves the reaction of methylsulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The crude product is then purified by recrystallization from an appropriate solvent, such as absolute alcohol .
Industrial Production Methods
While specific industrial production methods for N’-(Methylsulfonyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Methylsulfonyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted hydrazides .
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Its biological activities suggest potential therapeutic applications, although further research is needed to fully understand its medicinal properties.
Mecanismo De Acción
The mechanism of action of N’-(Methylsulfonyl)acetohydrazide involves its interaction with biological targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their activity. This mechanism is similar to that of other sulfonyl-containing compounds, which are known to inhibit enzymes by forming stable adducts .
Comparación Con Compuestos Similares
Similar Compounds
N’-(Substituted-1-sulfonyl)acetohydrazides: These compounds have similar structures but with different substituents on the sulfonyl group.
Sulfonylureas: These compounds also contain the sulfonyl group and exhibit similar biological activities.
Uniqueness
N’-(Methylsulfonyl)acetohydrazide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and stability compared to other sulfonyl derivatives .
Propiedades
IUPAC Name |
N'-methylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-3(6)4-5-9(2,7)8/h5H,1-2H3,(H,4,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNPDPSWBIMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)

![Tert-butyl 4-[4-(aminomethyl)-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8251438.png)




![2-[[2-Bromo-4-(trifluoromethyl)phenyl]methylamino]ethanol](/img/structure/B8251498.png)

![Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B8251502.png)

